1-(Phenylsulfonyl)-4-chloro-5-azaindole
Overview
Description
“1-(Phenylsulfonyl)-4-chloro-5-azaindole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .
Synthesis Analysis
The synthesis of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds has been explored in the literature . For instance, the reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) has been used to produce 3-tert-butyl-1-(phenylsulfonyl)pyrrole . This reaction illustrates the utility of the phenylsulfonyl group in directing the synthesis of highly functionalized targets .
Molecular Structure Analysis
The molecular structure of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various spectroscopic methods . For example, vibrational spectroscopic analysis can be carried out by quantum chemical methods with the hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various methods . For instance, the distribution of the 20 amino acids in the 5-dimensional vector space is similar to the distribution in the original high dimensional property space .
Scientific Research Applications
Application 1: Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives
- Summary of the Application : This research focused on the development of novel bioactive substances with potent activities. The researchers synthesized new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment, namely, acyclic precursors from N-acyl-α-amino acids and N-acyl-α-amino ketones classes, and heterocycles from the large family of 1,3-oxazole-based compounds .
- Results or Outcomes : The newly synthesized compounds were evaluated for their antimicrobial and antibiofilm activities, for toxicity on D. magna, and by in silico studies regarding their potential mechanism of action and toxicity .
Application 2: Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones
- Summary of the Application : This research explores the versatility of sulfones in organic synthesis, particularly in catalytic desulfitative functionalizations. Sulfone derivatives are emerging as a new class of substrates enabling catalytic C–C and C–X bond construction .
- Methods of Application or Experimental Procedures : The researchers used various metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds .
- Results or Outcomes : The study demonstrated the potential application of this chemistry for the synthesis of natural products .
Application 3: Advances in the Chemistry of Phenyl Sulfonylacetophenone
- Summary of the Application : This research provides a survey on the structural features, synthetic methodologies, and reactions of phenyl sulfonylacetophenone, which is considered to be one of the most important synthons in the field of synthetic organic chemistry .
- Methods of Application or Experimental Procedures : The researchers used β-ketosulfone as a starting material for synthesis of various compounds, including five- and six-membered ring systems containing one or two heteroatoms .
- Results or Outcomes : The study discussed the mechanistic pathways of these reactions and their important synthetic applications .
Application 4: Radical Vinylsulfonylations of α-Amino Carboxylic Acids
- Summary of the Application : This research explores the use of (E)-1,2-bis(phenylsulfonyl)ethylene as a radical acceptor in the radical vinylsulfonylations of α-amino carboxylic acids .
- Methods of Application or Experimental Procedures : The researchers used photoredox catalysis for the decarboxylation of α-amino carboxylic acids .
- Results or Outcomes : The study demonstrated the potential application of this chemistry for the synthesis of functionalized acrylonitriles .
Application 5: Substitution Reactions of 1-(Phenylsulfonyl) Pyrrole
- Summary of the Application : This research focuses on the substitution reactions of 1-(Phenylsulfonyl) pyrrole .
- Methods of Application or Experimental Procedures : The researchers used various Lewis acid catalysts for the substitution reactions .
- Results or Outcomes : The study demonstrated that changes in the amount and the nature of the Lewis acid catalyst can lead to more, or even exclusive, 2-substitution .
Safety And Hazards
Future Directions
In terms of future directions, “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds have potential applications in the field of perovskite photovoltaics . For instance, a strategy using 1-(phenylsulfonyl)pyrrole has been devised to homogenize the distribution of cation composition in perovskite films .
properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDQZEWWSOWZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-chloro-5-azaindole |
Synthesis routes and methods
Procedure details
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